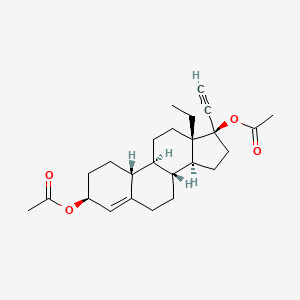

Levonorgestrel-3,17-diacetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H34O4 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C25H34O4/c1-5-24-13-11-21-20-10-8-19(28-16(3)26)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-17(4)27/h2,15,19-23H,5,7-14H2,1,3-4H3/t19-,20-,21+,22+,23-,24-,25-/m0/s1 |

InChI Key |

XEVOPXYBZBSLQR-AMFVFTMOSA-N |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C[C@H](CC[C@H]34)OC(=O)C |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(CCC34)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Levonorgestrel 3,17 Diacetate

Esterification Strategies at the C-3 and C-17 Positions

The formation of Levonorgestrel-3,17-diacetate necessitates the esterification of both the hydroxyl group at C-17 and the enolizable ketone at C-3. Various methodologies have been explored to achieve this transformation, ranging from direct acylation approaches to more complex, multi-step sequences involving protecting groups.

Development of Direct Esterification Protocols

Direct esterification offers a more atom-economical and streamlined approach to this compound. One effective method involves the use of a powerful acylating agent in a one-step process. The reaction of levonorgestrel (B1675169) with trifluoroacetic anhydride (B1165640) can facilitate the formation of various aliphatic and arylcarboxylic esters in near-quantitative yields, suggesting a potential route for diacetate synthesis. rochester.edu

Another common and direct approach is the use of acetic anhydride in the presence of a base, such as pyridine (B92270). This classical method is widely employed for the acetylation of hydroxyl groups and can also promote the formation of enol acetates from ketones. The reaction typically proceeds by dissolving levonorgestrel in pyridine, followed by the addition of acetic anhydride. The pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct.

A plausible reaction scheme for the direct diacetylation of levonorgestrel is as follows:

The reaction progress can be monitored by thin-layer chromatography (TLC) to determine the point of complete conversion of the starting material.

Selective Acetylation and Protecting Group Manipulations

Achieving selective acetylation at the C-3 and C-17 positions can also be accomplished through the use of protecting groups, offering a higher degree of control over the reaction. This strategy is particularly useful when differential reactivity of the functional groups is desired or when side reactions are a concern.

A key strategy involves the protection of the C-3 ketone to prevent its reaction during the initial esterification step at the C-17 hydroxyl group. For instance, the 3-carbonyl group of levonorgestrel can be protected as a ketal. researchgate.net This protected intermediate can then be subjected to acetylation at the C-17 position. Subsequent deprotection of the C-3 ketone followed by enolization and acetylation would yield the desired diacetate.

The acetylation of the 17-hydroxyl group of d-norgestrel (the racemic mixture of which levonorgestrel is the active enantiomer) has been described, providing a basis for this selective approach. google.com

Exploration of Novel Catalytic Methods for Steroidal Ester Synthesis

While traditional acid and base-catalyzed methods are effective, research into novel catalytic systems for steroid ester synthesis aims to improve efficiency, selectivity, and sustainability. The application of these modern catalytic approaches to the synthesis of this compound is an area of ongoing interest.

Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the regioselective acylation of steroids and other complex molecules. researchgate.netmdpi.com Lipases can operate under mild reaction conditions and exhibit high selectivity, which could be harnessed to differentiate between the C-3 and C-17 positions of levonorgestrel. For instance, a lipase (B570770) could potentially be used to selectively acylate the C-17 hydroxyl group, after which a chemical method could be employed for the enol acetylation at C-3. The choice of lipase and reaction medium can significantly influence the regioselectivity of the acylation. mdpi.com

Heterogeneous catalysts are also being explored for esterification reactions. These catalysts offer advantages in terms of ease of separation and reusability. For the synthesis of steroidal esters, solid acid or base catalysts could potentially replace homogeneous catalysts, simplifying the work-up procedure and reducing waste.

Stereochemical Control and Regioselectivity in Diacetate Formation

The stereochemistry of the levonorgestrel molecule is crucial for its biological activity. The synthetic methodologies employed for the formation of the diacetate must preserve the inherent stereochemistry of the parent compound. The chiral centers at C-8, C-9, C-10, C-13, C-14, and C-17 must remain in their natural configuration throughout the synthetic sequence. Standard acylation conditions are generally mild enough not to induce epimerization at these centers.

Regioselectivity is a key consideration in the synthesis of this compound. The goal is to selectively introduce acetate (B1210297) groups at the C-3 (enol) and C-17 (hydroxyl) positions without affecting other potentially reactive sites on the steroid nucleus.

In direct diacetylation reactions, the relative reactivity of the C-17 hydroxyl group and the enolizable C-3 ketone will determine the reaction pathway. The tertiary hydroxyl group at C-17 is sterically hindered, which might influence the reaction rate compared to the formation of the enol acetate at the less hindered C-3 position. The choice of catalyst and reaction conditions can be tuned to favor the desired di-substitution.

Purification Techniques for Synthetic Intermediates and Final Compound

The purification of synthetic intermediates and the final this compound product is essential to ensure high purity and to remove any unreacted starting materials, reagents, or byproducts. Common purification techniques for steroids and their derivatives include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is critical. For levonorgestrel and its derivatives, a variety of solvents can be employed, including lower alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and polar aprotic solvents (dimethylformamide), often in combination with water. google.com The ideal recrystallization solvent will dissolve the compound at an elevated temperature but will have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling.

Column chromatography is a versatile technique for the separation of complex mixtures. For the purification of steroid acetates, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A typical eluent system for steroids consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). rochester.educommonorganicchemistry.com The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product from impurities with different polarities.

The purity of the final compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can provide quantitative information on the purity of the sample. The structural identity and integrity of this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). researchgate.netresearchgate.net

Below is a summary of purification techniques that can be applied:

| Purification Technique | Description | Typical Solvents/Materials |

| Recrystallization | A technique for purifying solid compounds based on differences in solubility. The compound is dissolved in a hot solvent and then allowed to crystallize as the solution cools. | Methanol (B129727)/Water, Ethanol/Water, Ethyl Acetate, Acetone, Dimethylformamide/Water |

| Column Chromatography | A separation technique where components of a mixture are partitioned between a stationary phase (e.g., silica gel) and a mobile phase (solvent). | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate, Heptane/Acetone |

| Thin-Layer Chromatography (TLC) | An analytical technique used to monitor reaction progress and identify appropriate solvent systems for column chromatography. | Silica gel plates with a fluorescent indicator. |

Advanced Analytical and Spectroscopic Characterization of Levonorgestrel 3,17 Diacetate

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of the molecular formula of Levonorgestrel-3,17-diacetate. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound, with a molecular formula of C₂₅H₃₄O₄, the expected exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds closely to this theoretical value, providing strong evidence for the presence of the correct number of carbon, hydrogen, and oxygen atoms. This technique is crucial for differentiating the diacetate derivative from its parent compound, Levonorgestrel (B1675169), or mono-acetylated analogues.

| Parameter | Value |

| Molecular Formula | C₂₅H₃₄O₄ |

| Theoretical Exact Mass | 398.2457 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺ |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound, providing information on the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR Analysis of Acetyl Moiety Protons

Proton (¹H) NMR spectroscopy allows for the identification and characterization of the protons within the molecule. Of particular interest in this compound are the signals corresponding to the two acetyl groups. These would appear as distinct singlets in the spectrum, each integrating to three protons. The chemical shifts of these singlets would be indicative of their attachment to the steroid backbone at the C3 and C17 positions. The precise chemical shift values are influenced by the local electronic environment.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Acetyl Protons (C3-OAc) | ~2.1 | Singlet | 3H |

| Acetyl Protons (C17-OAc) | ~2.0 | Singlet | 3H |

Carbon-13 (¹³C) NMR for Backbone and Functional Group Characterization

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the steroid backbone, as well as those in the acetyl and ethynyl (B1212043) functional groups, provide definitive evidence for the structure. The carbonyl carbons of the acetate (B1210297) groups would be expected to resonate at a significantly downfield chemical shift, characteristic of ester functionalities.

| Carbon Type | Expected Chemical Shift (ppm) |

| Steroid Backbone (Aliphatic) | 10 - 60 |

| Ethynyl Group (C≡C) | 70 - 90 |

| Steroid Backbone (Olefinic/Aromatic) | 100 - 150 |

| Acetate Carbonyl (C=O) | 169 - 171 |

| Acetate Methyl (CH₃) | 20 - 22 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons throughout the steroid backbone.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying the points of attachment of the acetyl groups to the steroid framework by observing correlations between the acetyl protons and the C3 and C17 carbons, and between the protons on the steroid backbone and the carbonyl carbons of the acetate groups.

Advanced Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the key functional groups in this compound. The presence of the two ester groups is a defining feature of the molecule, and they give rise to strong and characteristic absorption bands in the FTIR spectrum. The spectrum would also show absorptions corresponding to the carbon-carbon triple bond of the ethynyl group and the various carbon-hydrogen bonds of the steroid structure.

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Intensity |

| C=O (Ester) | 1735 - 1750 | Strong |

| C-O (Ester) | 1000 - 1300 | Strong |

| C≡C-H (Terminal Alkyne) | ~3300 | Sharp, Medium |

| C≡C (Alkyne) | 2100 - 2260 | Weak to Medium |

| C-H (sp³, sp²) | 2850 - 3100 | Medium to Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a non-destructive technique that provides a detailed molecular fingerprint of a compound by probing its vibrational modes. scispace.com For this compound, the Raman spectrum is expected to be rich in information, offering confirmation of its structure through the identification of characteristic functional group vibrations.

The key vibrational modes for this compound would include:

Acetate Groups: The two acetate groups introduced at the C3 and C17 positions are primary features. Their presence would be confirmed by strong characteristic peaks corresponding to the carbonyl (C=O) stretching vibrations, typically found in the 1735-1750 cm⁻¹ region for esters. Additional peaks related to C-O stretching and O-C-O bending vibrations would also be present. scispace.com

Alkyne Group: The C≡C triple bond of the ethynyl group at the C17 position gives rise to a sharp, intense peak in the region of 2100-2140 cm⁻¹. The terminal ≡C-H stretching vibration would also be observable, typically around 3300 cm⁻¹.

Alkene Group: The C=C double bond within the A-ring of the steroid nucleus (a conjugated enone system in the parent levonorgestrel) is modified by the formation of the 3-acetate, resulting in a dienol acetate structure. esschemco.com The C=C stretching vibrations from this system would appear in the 1600-1680 cm⁻¹ region.

Steroid Backbone: The complex array of C-C stretching and C-H bending vibrations from the tetracyclic steroid skeleton provides a unique and dense "fingerprint" region below 1500 cm⁻¹, allowing for definitive identification when compared against a reference standard.

A comparison with the FT-Raman spectrum of the parent compound, Levonorgestrel, would show the clear disappearance of the hydroxyl (-OH) stretching band and the appearance of the strong acetate carbonyl peaks, confirming the successful di-acetylation. nih.gov

Table 1: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Acetate Carbonyl (C=O) | Stretching | 1735 - 1750 |

| Alkene (C=C) | Stretching | 1600 - 1680 |

| Alkyne (C≡C) | Stretching | 2100 - 2140 |

| Terminal Alkyne (≡C-H) | Stretching | ~3300 |

| Steroid Skeleton (C-C, C-H) | Bending/Stretching | < 1500 (Fingerprint Region) |

X-ray Crystallography for Solid-State Conformation and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate the steroid's absolute configuration, conformational details of the rings, and the orientation of the substituent groups.

For this compound, a single-crystal X-ray diffraction study would provide invaluable data on its solid-state structure. While specific crystallographic data for this compound is not widely published, studies on related levonorgestrel esters have been performed. sci-hub.se Furthermore, the crystal structure of a metabolite of the related compound ethynodiol (B195179) diacetate has been successfully deduced through single-crystal X-ray diffraction. nih.gov

Based on the known structure of other steroids, the analysis of this compound would be expected to reveal:

Ring Conformation: The typical chair conformation for the A, B, and C rings and an envelope or half-chair conformation for the D-ring of the steroid nucleus.

Substituent Orientation: The spatial orientation of the ethyl group at C13, the ethynyl group at C17, and the two acetate groups at C3 and C17. The analysis would confirm the stereochemistry at each chiral center.

Intermolecular Interactions: The data would detail the packing of the molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds (if co-crystallized with a solvent) or van der Waals interactions that stabilize the crystal structure.

This information is crucial for understanding the compound's physical properties, such as melting point and solubility, and for correlating its structure with its activity.

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) Method Development for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and quantifying the amount of this compound in a sample. ijpsonline.com Numerous robust, validated HPLC methods have been developed for the parent compound, Levonorgestrel, which serve as an excellent starting point for a method tailored to its diacetate derivative. nih.govejbps.com

Given that this compound is more nonpolar than Levonorgestrel due to the replacement of two hydroxyl groups with acetate esters, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. The increased lipophilicity will lead to a longer retention time compared to the parent compound under identical conditions. Therefore, the mobile phase composition must be adjusted to achieve optimal separation and a reasonable run time. A higher proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase would be required.

A typical quantitative HPLC method would be developed and validated according to ICH guidelines. scispace.com Commercial suppliers of this compound often specify purity as determined by HPLC, for instance, 99.4%. esschemco.com

Table 2: Exemplary HPLC Method Parameters for this compound

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for steroid analysis. scispace.com |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) | Increased organic phase for nonpolar analyte. scispace.com |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. nih.gov |

| Detection | UV at ~245 nm | Based on the chromophore of the steroid nucleus. ejbps.com |

| Column Temperature | 25-40 °C | To ensure reproducible retention times. ejbps.com |

| Injection Volume | 20 µL | Standard injection volume. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile impurities. medistri.swiss In the context of this compound, GC-MS is primarily used to detect residual solvents and by-products from the synthesis process. ijpsonline.comthermofisher.com

The synthesis of this compound from Levonorgestrel typically involves acetylation using reagents like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270). Therefore, potential volatile impurities could include:

Residual acetic acid

Residual acetic anhydride

Residual pyridine or other amine catalysts

Other organic solvents used during synthesis and purification (e.g., ethyl acetate, hexane).

While the molecular weight of this compound (396.5 g/mol ) is high for standard GC analysis, the technique is not intended for the analysis of the main compound itself but for the much more volatile impurities. esschemco.com The sample would be dissolved in a suitable solvent, and the GC oven temperature program would be designed to separate the low-boiling-point impurities effectively while the non-volatile active ingredient remains on the column or in the inlet. The mass spectrometer then provides positive identification of these impurities by comparing their mass spectra to library data. medistri.swiss

Table 3: Potential Volatile Impurities Detectable by GC-MS

| Impurity Name | Source | Boiling Point (°C) |

|---|---|---|

| Pyridine | Catalyst/Solvent | 115 |

| Acetic Acid | By-product/Reagent | 118 |

| Acetic Anhydride | Reagent | 140 |

| Ethyl Acetate | Extraction Solvent | 77 |

| Hexane (B92381) | Recrystallization Solvent | 69 |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution and Purification

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the separation and purification of stereoisomers and complex mixtures, offering advantages in speed and environmental sustainability over traditional HPLC. selvita.comnih.gov For this compound, the application of SFC is particularly relevant for ensuring stereochemical purity.

It is critical to note that Levonorgestrel is a single enantiomer—the biologically active levorotatory form of norgestrel. nih.gov Therefore, the goal of "chiral resolution" for its diacetate derivative is not to separate a racemic mixture, but rather to separate it from any potential diastereomeric impurities that may have formed during synthesis or degradation. SFC provides excellent resolving power for such closely related isomers. nih.gov

The technique typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent (a co-solvent), such as methanol (B129727) or ethanol. nih.gov For the separation of diastereomers, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs are widely used and have proven highly effective for steroid separations. nih.govresearchgate.net SFC is also highly advantageous for preparative scale purification due to the ease of removing the CO₂ mobile phase, making it a green and efficient alternative to normal-phase HPLC. selvita.comwaters.com

Table 4: General SFC Method Parameters for Diastereomeric Purity Analysis

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) | For separation of stereoisomers. nih.gov |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., 5-30% Methanol) | Standard mobile phase for SFC. researchgate.net |

| Flow Rate | 2-4 mL/min (analytical scale) | Typical for fast SFC separations. |

| Back Pressure | 100-150 bar | To maintain CO₂ in a supercritical state. |

| Column Temperature | 35-45 °C | To optimize selectivity and efficiency. |

| Detection | UV or Mass Spectrometry (MS) | Universal detection methods compatible with SFC. nih.gov |

In Vitro Molecular Interactions and Receptor Binding Mechanisms

Progesterone (B1679170) Receptor (PGR) Binding Affinity and Selectivity Analysis

Levonorgestrel (B1675169) demonstrates a pronounced and high-affinity binding to the progesterone receptor (PGR), which is central to its biological activity. In competitive binding assays, Levonorgestrel exhibits a significantly higher relative binding affinity (RBA) for the PGR compared to the natural hormone, progesterone.

Research using human myometrial tissue has shown that Levonorgestrel-17-acetate, a metabolite of norgestimate, also binds with high affinity to the progesterone receptor. researchgate.net Its binding affinity is reported to be approximately 110% of the potent synthetic progestin R5020, which is a similar order of magnitude to Levonorgestrel itself. researchgate.net Another source indicates that Levonorgestrel acetate (B1210297) has a high affinity for the progesterone receptor, around 135% of that of promegestone. uchicago.edu In contrast, another metabolite, Levonorgestrel-3-oxime, shows a much weaker interaction, with an RBA of only 8%. researchgate.net

Studies comparing different progestins have consistently highlighted Levonorgestrel's potent binding. For instance, its affinity for the human progesterone receptor is approximately three times greater than that of progesterone. glowm.com In one study, the RBA of Levonorgestrel for the progesterone receptor was reported to be 323% relative to a standard. Current time information in Bangalore, IN.rndsystems.com This high affinity is a key determinant of its progestational efficacy. glowm.com The binding of Levonorgestrel to the PGR in target cells, such as those in the female reproductive tract, hypothalamus, and pituitary, initiates a cascade of events that modulates gene expression. t3db.ca

| Compound | Receptor | Relative Binding Affinity (%) | Reference Compound | Source |

|---|---|---|---|---|

| Levonorgestrel | Progesterone Receptor (Human) | 323 | Progesterone | Current time information in Bangalore, IN.rndsystems.com |

| Levonorgestrel-17-acetate | Progesterone Receptor (Human) | 110 | R5020 | researchgate.net |

| Levonorgestrel-17-acetate | Progesterone Receptor | 135 | Promegestone | uchicago.edu |

| Levonorgestrel-3-oxime | Progesterone Receptor (Human) | 8 | R5020 | researchgate.net |

Androgen Receptor (AR) Binding Affinity and Selectivity Analysis

In addition to its primary interaction with the progesterone receptor, Levonorgestrel is known to bind with considerable affinity to the androgen receptor (AR). This cross-reactivity is a common feature among synthetic progestogens derived from 19-nortestosterone. glowm.com

The relative binding affinity of Levonorgestrel for the androgen receptor has been quantified in various studies. One report indicates an RBA of 58% for the AR. Current time information in Bangalore, IN.rndsystems.com Another study, using dihydrotestosterone (B1667394) as the reference, determined the relative affinity of Levonorgestrel for the androgen receptor to be 0.220. glowm.com Research on the in vitro metabolism of Levonorgestrel has shown that its A-ring reduced metabolite, 5α-dihydrolevonorgestrel, exhibits an even higher binding affinity for the androgen receptor than the parent compound. nih.gov This suggests that the metabolic conversion of Levonorgestrel can enhance its interaction with the AR. nih.gov Conversely, further reduction of the molecule at the C-3 position was found to eliminate its binding activity to the AR. nih.gov

| Compound | Receptor | Relative Binding Affinity (%) | Reference Compound | Source |

|---|---|---|---|---|

| Levonorgestrel | Androgen Receptor | 58 | Testosterone | Current time information in Bangalore, IN.rndsystems.com |

| Levonorgestrel | Androgen Receptor | 22.0 | Dihydrotestosterone | glowm.com |

Investigation of Interactions with Other Steroid Hormone Receptors (e.g., Glucocorticoid Receptor, Mineralocorticoid Receptor)

Levonorgestrel's interaction profile extends to other members of the steroid hormone receptor superfamily, although generally with lower affinity than for the progesterone and androgen receptors.

Glucocorticoid Receptor (GR): Levonorgestrel exhibits a measurable, albeit modest, binding affinity for the glucocorticoid receptor. Studies have reported a relative binding affinity of 7.5% for the GR. Current time information in Bangalore, IN.rndsystems.com Other research has confirmed that Levonorgestrel binds to the glucocorticoid receptor with high affinity, apart from slight differences when compared to other progestins like gestodene. nih.gov

Mineralocorticoid Receptor (MR): The compound also interacts with the mineralocorticoid receptor. Its relative binding affinity for the MR has been reported to be 17%. Current time information in Bangalore, IN.rndsystems.com In relation to aldosterone, the natural ligand for the MR, the relative binding affinity of Levonorgestrel is considered relatively high. nih.gov

Estrogen Receptor (ER): In contrast to its binding to other steroid receptors, Levonorgestrel shows a negligible affinity for the estrogen receptor. nih.gov The reported relative binding affinity is less than 0.02%. Current time information in Bangalore, IN.rndsystems.com This lack of significant interaction with the ER is a key feature of its selectivity profile. nih.gov

Kinetic and Thermodynamic Characterization of Ligand-Receptor Association

Detailed kinetic and thermodynamic data for the association of Levonorgestrel with its primary receptors are not extensively available in the public literature. However, some studies provide insights into the kinetic aspects of these interactions. For instance, research on the binding of progestogens to sex hormone-binding globulin (SHBG), a plasma protein, has shown that Levonorgestrel dissociates much more slowly from the binding sites compared to other synthetic progestins like 3-ketodesogestrel. nih.gov While this observation pertains to a transport protein rather than a nuclear receptor, a slow dissociation rate (a low k_off value) generally implies a longer residence time of the ligand on its binding site, which can contribute to a more sustained biological effect.

Thermodynamic analysis, which would provide values for Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes upon binding, would offer a deeper understanding of the forces driving the ligand-receptor interaction (e.g., hydrophobic interactions, hydrogen bonding). Such specific data for Levonorgestrel's interaction with the PGR or AR is not readily found in the reviewed literature.

Computational and Experimental Approaches to Ligand-Induced Conformational Changes in Receptors

The binding of a ligand to a nuclear receptor like the PGR is known to induce critical conformational changes that are essential for receptor activation. oup.commedchemexpress.com Upon binding of an agonist like progesterone or Levonorgestrel, the receptor undergoes a transformation from an inactive to an active state. This process typically involves the dissociation of associated heat shock proteins, receptor dimerization, and the adoption of a conformation that allows for binding to specific DNA sequences (progesterone response elements) and the recruitment of co-activator proteins. oup.com

Experimental and computational studies have begun to elucidate the specific structural changes induced by Levonorgestrel:

Experimental Crystal Structure: The crystal structure of the human progesterone receptor's ligand-binding domain (LBD) complexed with Levonorgestrel has been solved. researchgate.net This structural data has been instrumental in identifying key amino acid residues involved in the interaction.

Key Residue Identification: Through mutagenesis and functional studies, Met909, located in helix 12 of the LBD, has been identified as a critical residue for PR activation by 17-hydroxylated progestins like Levonorgestrel. researchgate.netresearchgate.net

Computational Docking: Molecular modeling and docking studies have been used to visualize the fit of Levonorgestrel within the ligand-binding domain of the progesterone receptor. uchicago.edu These computational models predict that, as an agonist, Levonorgestrel's binding does not cause the displacement of helix 12, a conformational change often associated with antagonist action. uchicago.edu The agonist binding is thought to induce an agonistic-like conformational adaptation in helix 12, which is crucial for the recruitment of co-activators and subsequent gene transcription. researchgate.net

These approaches provide a molecular-level understanding of how Levonorgestrel binding translates into a functional, transcriptional response.

Enzymatic Biotransformation and Metabolic Pathway Research in Vitro

Identification and Characterization of Esterase-Mediated Hydrolysis Pathways

Levonorgestrel-3,17-diacetate is designed as a prodrug, and its initial metabolic step involves hydrolysis of the acetate (B1210297) esters. This process is mediated by esterase enzymes present in the body, particularly in the liver. nih.gov In vitro studies on various esters of levonorgestrel (B1675169) have demonstrated that these compounds undergo hydrolysis to yield the parent compound, levonorgestrel. nih.gov While the specific esterases responsible for the hydrolysis of this compound have not been extensively characterized in the available literature, it is a well-established pathway for progestogen esters to be converted to their active forms. nih.gov The hydrolysis of the two acetate groups from this compound results in the formation of the pharmacologically active levonorgestrel.

Cytochrome P450 (CYP) Enzyme System Interactions and Oxidative Metabolism (e.g., CYP3A4)

Following its formation from the hydrolysis of this compound, levonorgestrel undergoes extensive Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.com The principal enzyme involved in the oxidative metabolism of levonorgestrel is CYP3A4. drugbank.com In vitro studies have confirmed that CYP3A4 is the main catalyst for the hydroxylation of levonorgestrel. wikipedia.org This oxidative metabolism primarily occurs at the C2α and C16β positions of the steroid structure. wikipedia.org The interaction with CYP3A4 is a critical determinant of the clearance rate of levonorgestrel. drugbank.com

Investigation of Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation)

After Phase I oxidative metabolism, levonorgestrel and its hydroxylated metabolites undergo Phase II conjugation reactions. These pathways increase the water solubility of the metabolites, facilitating their excretion from the body. The primary conjugation pathways for levonorgestrel metabolites are sulfation and glucuronidation. nih.govwikipedia.org In vitro studies have shown that the metabolites of levonorgestrel circulate predominantly as sulfates. nih.gov In urine, the metabolites are primarily found in the glucuronide form. nih.gov

Elucidation of Key Metabolites Formed by Enzymatic Action

The enzymatic biotransformation of levonorgestrel, the active form of this compound, results in the formation of several key metabolites. The initial hydrolysis yields levonorgestrel. Subsequent Phase I and Phase II reactions produce a variety of metabolites.

Key Metabolites of Levonorgestrel:

Reduction Metabolites: The α,β-unsaturated ketone in ring A of levonorgestrel undergoes extensive reduction. nih.gov

Hydroxylated Metabolites: Hydroxylation occurs at various positions, with the main sites being C2 and C16. nih.gov

Conjugated Metabolites: The hydroxylated and reduced metabolites are then conjugated with sulfate (B86663) or glucuronic acid. nih.govwikipedia.org

The following interactive table summarizes the key enzymes and resulting metabolites in the biotransformation of this compound.

| Metabolic Step | Enzyme(s) Involved | Substrate | Key Metabolite(s) |

| Hydrolysis | Esterases | This compound | Levonorgestrel |

| Oxidation (Phase I) | CYP3A4 | Levonorgestrel | 2-hydroxy-levonorgestrel, 16-hydroxy-levonorgestrel |

| Reduction (Phase I) | Reductases | Levonorgestrel | Dihydro and tetrahydro metabolites |

| Conjugation (Phase II) | Sulfotransferases | Levonorgestrel metabolites | Sulfate conjugates |

| Conjugation (Phase II) | UDP-glucuronosyltransferases | Levonorgestrel metabolites | Glucuronide conjugates |

Enzyme Kinetics of Biotransformation Processes

Detailed enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), for the specific biotransformation steps of this compound are not extensively reported in the publicly available scientific literature. While the involvement of esterases and CYP3A4 is established, the precise rates of these reactions for this specific diacetate prodrug have not been fully elucidated. nih.govdrugbank.com The rate of hydrolysis of levonorgestrel esters can be influenced by the nature of the ester group, with some studies indicating that levonorgestrel esters are hydrolyzed more slowly than esters of other progestogens like norethisterone. nih.gov

Structure Activity Relationship Sar Studies of Levonorgestrel Esters

Correlating C-3 and C-17 Ester Modifications with Molecular Interactions

Modifications at the C-3 and C-17 positions of the steroid nucleus are a common strategy to modulate the activity of progestins. The introduction of ester groups at these positions primarily converts the parent steroid into a prodrug. These esters are generally less active or inactive in their own right and require in vivo hydrolysis by esterase enzymes to release the active parent compound, levonorgestrel (B1675169).

The rate of this hydrolysis is a key determinant of the drug's pharmacokinetic profile, including its duration of action. The nature of the ester group, such as its size, lipophilicity, and electronic properties, influences the rate of enzymatic cleavage. For levonorgestrel-3,17-diacetate, the presence of two acetate (B1210297) esters would necessitate a two-step hydrolysis to yield the active levonorgestrel.

Esterification at the C-17β hydroxyl group is a well-established method to create long-acting progestins. The C-17β hydroxyl group is crucial for progesterone (B1679170) receptor binding. While the acetate ester at this position in levonorgestrel-17-acetate results in a compound with high affinity for the progesterone receptor, the primary role of this esterification is to serve as a prodrug moiety.

Modification at the C-3 position of the A-ring of the steroid nucleus also significantly impacts biological activity. The 3-keto group is important for progesterone receptor binding. Conversion of this keto group to an enol ester, such as in a 3-acetate derivative, would likely reduce the initial binding affinity to the progesterone receptor. The biological activity would then be dependent on the in vivo hydrolysis of the enol ester back to the 3-keto form. The presence of esters at both C-3 and C-17 in this compound suggests a dual-prodrug mechanism, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

The molecular interactions of this compound with its target receptors would be minimal until one or both acetate groups are cleaved. Once hydrolyzed to levonorgestrel, the molecule can effectively bind to the progesterone and androgen receptors.

Influence of Acetyl Group Stereochemistry on Receptor Binding Profiles

The stereochemistry of the steroid nucleus is fundamental to its ability to bind to specific receptors. Levonorgestrel is the biologically active enantiomer of norgestrel. The spatial arrangement of its functional groups dictates the fit within the ligand-binding pocket of the progesterone receptor.

The addition of acetyl groups at the C-3 and C-17 positions introduces new chiral centers only if the substitution creates asymmetry that was not previously present. In the case of the C-17β hydroxyl group, esterification to form the 17β-acetate maintains the natural stereochemistry at this position, which is critical for high-affinity binding of the parent molecule upon hydrolysis.

For the C-3 position, the formation of an enol acetate from the 3-keto group can result in different isomers depending on the position of the double bond (e.g., Δ³ or Δ⁴). The stereochemistry of the enol acetate would influence its susceptibility to enzymatic hydrolysis and, therefore, the rate of regeneration of the active 3-keto levonorgestrel. The precise stereochemical configuration of the acetyl groups in this compound would be a critical factor in determining its metabolic fate and ultimate biological activity. Any alteration in the stereochemistry of the core steroid structure during synthesis would drastically reduce or abolish its progestational activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Levonorgestrel Esters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For levonorgestrel esters, QSAR models could be developed to predict their progestational activity, receptor binding affinity, or pharmacokinetic properties based on descriptors related to the ester substituents. While specific QSAR studies on a series including this compound are not readily found, general QSAR models for progestins have identified key molecular features that govern their activity.

Important descriptors in progestin QSAR models often include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms and dipole moments, which are crucial for receptor-ligand interactions.

Steric descriptors: These, such as molecular volume and surface area, describe the size and shape of the molecule, which are critical for fitting into the receptor's binding pocket.

A simplified representation of a hypothetical QSAR dataset for a series of levonorgestrel esters is presented below:

| Compound | Ester Group(s) | LogP (Lipophilicity) | Molecular Weight | Relative Binding Affinity (Hypothetical) |

| Levonorgestrel | -OH | 3.5 | 312.45 | 100% |

| Levonorgestrel-17-acetate | 17-acetate | 4.1 | 354.49 | High (as prodrug) |

| Levonorgestrel Butyrate | 17-butyrate | 5.2 | 382.54 | Moderate (as prodrug) |

| This compound | 3,17-diacetate | 4.7 | 396.52 | Low (as prodrug) |

This table is for illustrative purposes and the relative binding affinity values are hypothetical to demonstrate the concept of a QSAR study.

Analysis of Ester Chain Length and Branching Effects on Biological Activity

The biological activity of levonorgestrel esters, particularly their duration of action, is significantly influenced by the chain length and branching of the ester side chain at the C-17 position. Generally, as the length of the carbon chain of the ester increases, the lipophilicity of the compound also increases. This enhanced lipophilicity can lead to a slower release from the injection site (in the case of injectable formulations) and a slower rate of hydrolysis by esterases.

For example, longer-chain esters like levonorgestrel enanthate have a longer duration of action compared to shorter-chain esters like levonorgestrel acetate. Branching in the ester chain can also affect the rate of hydrolysis. Steric hindrance caused by branched chains can shield the ester linkage from enzymatic attack, thereby prolonging the half-life of the prodrug and extending its biological effect.

Topographical and Electronic Properties in SAR

Electronic Properties: The electronic properties, such as the distribution of electron density and the location of polar groups, play a crucial role in the specific interactions within the receptor's binding site. The oxygen atoms of the 3-keto and 17-hydroxyl groups of levonorgestrel are key hydrogen bond acceptors and donors, respectively, that interact with specific amino acid residues in the receptor pocket.

Theoretical and Computational Chemistry Studies of Levonorgestrel 3,17 Diacetate

Molecular Docking Simulations with Steroid Hormone Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Levonorgestrel-3,17-diacetate, molecular docking simulations are instrumental in predicting its binding affinity and interaction patterns with various steroid hormone receptors, such as the progesterone (B1679170) receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). These simulations provide insights into the structural basis of the compound's potential hormonal activities.

The process involves generating a three-dimensional model of this compound and docking it into the ligand-binding domains (LBDs) of the respective steroid hormone receptors. The binding affinity is then estimated using scoring functions that calculate the free energy of binding. Lower binding energy values typically indicate a more stable ligand-receptor complex and higher binding affinity.

A hypothetical molecular docking simulation of this compound with the progesterone receptor would likely show that the steroidal backbone orients itself within the hydrophobic pocket of the LBD. The acetate (B1210297) groups at the C3 and C17 positions could form hydrogen bonds or other non-covalent interactions with specific amino acid residues in the binding pocket, potentially enhancing or modifying the binding affinity compared to levonorgestrel (B1675169). The predicted binding energies from such simulations would allow for a comparative analysis of its potential progestogenic activity against other known progestins. eco-vector.com

Below is a hypothetical data table summarizing the predicted binding affinities of this compound with various steroid hormone receptors based on molecular docking simulations.

| Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Progesterone Receptor (PR) | -10.5 | Gln672, Arg711, Asn719 |

| Androgen Receptor (AR) | -8.2 | Gln711, Arg752, Asn705 |

| Glucocorticoid Receptor (GR) | -7.5 | Gln570, Arg611, Asn564 |

| Mineralocorticoid Receptor (MR) | -7.1 | Gln776, Arg817, Asn770 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. nih.gov These calculations can provide valuable information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior and interaction with biological targets.

By performing DFT calculations, one can obtain a detailed picture of the electron density distribution across the this compound molecule. This allows for the identification of electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attack, respectively. The calculated electrostatic potential map would visually represent these reactive sites.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important reactivity descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, quantum chemical calculations would likely reveal that the carbonyl oxygen atoms of the acetate groups are regions of high electron density, making them potential hydrogen bond acceptors. The calculations could also predict the most likely sites for metabolic transformations, such as hydroxylation, by identifying the most reactive C-H bonds.

A table summarizing hypothetical quantum chemical parameters for this compound is presented below.

| Parameter | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbitals available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests a relatively stable molecule. |

| Dipole Moment | 3.5 D | Indicates a moderate polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. plos.org For this compound, MD simulations can provide valuable insights into its conformational flexibility and the dynamic nature of its interaction with steroid hormone receptors.

Conformational analysis through MD simulations would reveal the different shapes (conformers) that this compound can adopt in solution. This is important because the biological activity of a molecule can be highly dependent on its conformation. The simulations would identify the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's structural landscape.

When applied to the ligand-protein complex, MD simulations can elucidate the dynamics of the binding process and the stability of the complex over time. ibm.com These simulations can reveal how the ligand and the protein adapt to each other upon binding, a phenomenon known as "induced fit." They can also identify key amino acid residues that are crucial for maintaining the stability of the complex through persistent interactions, such as hydrogen bonds and hydrophobic contacts.

The following table provides a hypothetical summary of results from a molecular dynamics simulation of this compound bound to the progesterone receptor.

| Simulation Parameter | Predicted Outcome | Significance |

| RMSD of Ligand | 1.2 Å | Indicates stable binding of the ligand within the receptor pocket. |

| RMSF of Receptor Residues | High fluctuation in loop regions | Suggests flexibility in certain areas of the receptor upon ligand binding. |

| Hydrogen Bond Occupancy | > 80% with key residues | Highlights the importance of specific hydrogen bonds for stable binding. |

| Binding Free Energy | -12.3 kcal/mol | Predicts a strong and favorable binding interaction. |

Prediction of Spectroscopic Signatures and Chromatographic Retention Characteristics

Computational methods can be employed to predict the spectroscopic signatures of this compound, such as its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra. These predictions are valuable for the identification and characterization of the compound in experimental settings.

Software programs can predict ¹H and ¹³C NMR chemical shifts based on the molecule's structure. scholaris.ca These predictions are made by comparing the chemical environment of each atom in this compound to a large database of known compounds. The predicted spectra can then be compared to experimental spectra to confirm the structure of the compound.

Similarly, the mass spectrum of this compound can be predicted by calculating the mass-to-charge ratio (m/z) of the parent ion and its likely fragmentation patterns. This information is crucial for identifying the compound using techniques like liquid chromatography-mass spectrometry (LC-MS).

In addition to spectroscopic data, computational models can predict the chromatographic retention characteristics of this compound. Quantitative Structure-Retention Relationship (QSRR) models can estimate the retention time of a compound on a specific chromatographic column based on its physicochemical properties, such as its lipophilicity (logP) and polar surface area. mdpi.com This can aid in the development of analytical methods for the detection and quantification of the compound.

A hypothetical table of predicted spectroscopic and chromatographic data for this compound is shown below.

| Data Type | Predicted Values |

| ¹H NMR Chemical Shifts | Specific ppm values for each proton |

| ¹³C NMR Chemical Shifts | Specific ppm values for each carbon |

| Mass Spectrum (m/z) | [M+H]⁺ at 397.23 |

| Chromatographic Retention Time | 15.2 min (on a C18 column) |

In Silico Modeling of Enzymatic Hydrolysis and Metabolism

In silico models can be used to predict the metabolic fate of this compound in the body, including its enzymatic hydrolysis and subsequent metabolism. nih.gov These models use knowledge of known metabolic pathways and enzymatic reactions to predict the likely metabolites of a given compound.

The first step in the metabolism of this compound is likely the enzymatic hydrolysis of the acetate groups at the C3 and C17 positions. oup.com This reaction is catalyzed by esterase enzymes, which are abundant in the liver and other tissues. In silico models can predict the susceptibility of the ester bonds to hydrolysis and the rate at which this reaction is likely to occur. nih.gov

Following hydrolysis, the resulting levonorgestrel molecule would be subject to further metabolic transformations, primarily by cytochrome P450 enzymes in the liver. researchgate.net In silico metabolism prediction tools can identify the most likely sites of oxidation on the levonorgestrel backbone, leading to the formation of various hydroxylated metabolites. These predictions are based on the reactivity of different C-H bonds and the known substrate specificities of different P450 enzymes.

Predicting the metabolic profile of this compound is crucial for understanding its pharmacokinetics and potential for drug-drug interactions. The following table provides a hypothetical prediction of the major metabolic pathways for this compound.

| Metabolic Reaction | Predicted Metabolites | Catalyzing Enzymes |

| Ester Hydrolysis | Levonorgestrel-3-acetate, Levonorgestrel-17-acetate, Levonorgestrel | Carboxylesterases |

| Hydroxylation | Hydroxylated levonorgestrel derivatives | Cytochrome P450 enzymes (e.g., CYP3A4) |

| Reduction | Dihydro- and tetrahydro-levonorgestrel derivatives | Reductases |

| Conjugation | Glucuronide and sulfate (B86663) conjugates of metabolites | UGTs and SULTs |

Prodrug Design Principles and Esterification Strategies for Modulating Chemical Properties

Application of Prodrug Concepts for Controlled Release Characteristics

The conversion of a biologically active molecule into a prodrug is a deliberate strategy to control its release and extend its duration of action. Ester prodrugs of steroids, for instance, are designed to be pharmacologically inactive until they are metabolized in the body to the parent compound. This approach is particularly beneficial for hormones like levonorgestrel (B1675169), where a sustained and steady therapeutic effect is often desired.

The covalent attachment of two acetate (B1210297) moieties to the levonorgestrel backbone to form Levonorgestrel-3,17-diacetate would transform it into a more lipophilic entity. This increased lipophilicity can lead to the formation of a depot effect when administered, for example, intramuscularly. The prodrug would be slowly released from the injection site into the systemic circulation. The rate of release of the active levonorgestrel would then be dependent on the rate of hydrolysis of the ester bonds. This controlled-release mechanism can potentially reduce the frequency of administration, leading to improved patient compliance. The release of a covalently bound drug from a polymer matrix through the hydrolysis of an ester bond has been shown to follow zero-order kinetics, meaning the drug is released at a constant rate over a prolonged period.

Design of Bioreversible Derivatives for Targeted Chemical Transformations

A key feature of a successful prodrug is its ability to undergo predictable and efficient conversion back to the active parent drug in vivo. Ester derivatives are classic examples of bioreversible prodrugs because the ester linkages can be readily cleaved by ubiquitous esterase enzymes present in the blood, liver, and other tissues.

In the case of this compound, the two acetate groups are intended to be hydrolyzed by endogenous esterases, such as carboxylesterases, to regenerate the active levonorgestrel molecule. This enzymatic hydrolysis is a targeted chemical transformation, as the prodrug is designed to be stable until it encounters the specific enzymes responsible for its activation. The rate of this bio-conversion can be influenced by the nature of the ester group; for instance, bulkier or more sterically hindered esters may be hydrolyzed more slowly. The design of this compound, with its two relatively simple acetate groups, would likely allow for efficient enzymatic cleavage. Research on other steroid esters has shown that lipases are effective catalysts for the hydrolysis of such compounds.

Influence of Ester Moieties on Solubility and Permeability Characteristics (Academic Focus)

The addition of ester functional groups significantly alters the physicochemical properties of a parent drug, most notably its solubility and permeability. Esterification of hydroxyl groups with acetate moieties increases the lipophilicity of the molecule, which in turn affects its solubility in both aqueous and lipid environments.

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Water Solubility |

|---|---|---|---|---|

| Levonorgestrel | C21H28O2 | 312.45 | 3.8 | 0.0058 g/L |

| Levonorgestrel Acetate | C23H30O3 | 354.49 | 3.9 | Data not available |

| This compound (Predicted) | C25H32O4 | 396.52 | >3.9 | Lower than Levonorgestrel |

Strategies for Modulating Chemical Stability through Esterification

Esterification can serve as a protective strategy to enhance the chemical stability of a drug molecule. Hydroxyl groups in a molecule can be susceptible to oxidation and other degradation pathways. By converting these hydroxyl groups into esters, they are temporarily masked, which can prevent unwanted chemical reactions and improve the shelf-life of the drug.

Levonorgestrel has been shown to be susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments. humanjournals.com Forced degradation studies have indicated that levonorgestrel degrades significantly when exposed to acid, base, and oxidizing agents. humanjournals.com The esterification of the hydroxyl groups at the 3 and 17 positions of the levonorgestrel molecule to form this compound would likely protect these vulnerable sites from degradation. The ester bonds themselves are generally more stable to oxidative and photolytic degradation than free hydroxyl groups. However, they are susceptible to hydrolysis, especially under acidic or basic conditions. A study on the thermal decomposition of levonorgestrel showed that it is thermally stable up to 192°C. mdpi.com The diacetate derivative is expected to exhibit similar or enhanced thermal stability.

| Stress Condition | Degradation of Levonorgestrel | Predicted Stability of this compound |

|---|---|---|

| Acid Hydrolysis (0.1N HCl, 24h, RT) | 63.22% degradation | Susceptible to hydrolysis, but may be more stable than the parent drug under certain pH conditions. |

| Base Hydrolysis (0.1N NaOH, 24h, RT) | 80.4% degradation | Susceptible to hydrolysis. |

| Oxidative (0.1% H2O2, 24h, RT) | 36.5% degradation | Expected to be more stable due to protection of hydroxyl groups. |

| Photolytic (Sunlight) | Significant degradation | May offer some protection against photolytic degradation. |

| Thermal (up to 192°C) | Stable | Expected to be thermally stable. |

Chemical Probe Applications and Mechanistic Investigations

Development of Levonorgestrel-3,17-diacetate as a Tool for Receptor Subtype Discrimination

The parent compound, levonorgestrel (B1675169), is known to bind with high affinity to the progesterone (B1679170) receptor (PR). rndsystems.com However, it also exhibits significant cross-reactivity with androgen, glucocorticoid, and mineralocorticoid receptors, which can complicate the interpretation of its biological effects. rndsystems.com The development of derivatives like this compound is a strategy to potentially enhance selectivity for specific receptor subtypes, particularly the two main isoforms of the progesterone receptor, PR-A and PR-B.

Research on the related compound, levonorgestrel-17-acetate (a metabolite of norgestimate), has shown that acetylation at the 17β-position results in a high affinity for the progesterone receptor, comparable to or even slightly higher than levonorgestrel itself. wikipedia.orgnih.gov This indicates that the addition of an acetate (B1210297) group at this position is well-tolerated and can maintain potent binding.

The development of this compound as a tool for receptor subtype discrimination would be based on the hypothesis that the presence of a second acetate group at the 3-position could introduce steric or electronic features that favor binding to one PR isoform over the other, or reduce off-target binding to other steroid receptors. Discriminating between PR-A and PR-B is crucial as they can mediate different physiological responses.

To validate this compound as a tool for receptor subtype discrimination, a series of binding assays would be necessary. The following table outlines a hypothetical comparison of the relative binding affinities (RBA) of levonorgestrel and its acetylated derivatives for different steroid receptors, which would be essential for characterizing the selectivity of the diacetate compound.

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |

| Levonorgestrel | High | Moderate | Low | Low | Very Low |

| Levonorgestrel-17-acetate | High | Potentially Altered | Potentially Altered | Potentially Altered | Potentially Altered |

| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |

This table is illustrative and based on known data for levonorgestrel and levonorgestrel-17-acetate to highlight the research gap for this compound.

Application in Investigating Specific Enzyme Mechanisms and Inhibitor Design

This compound can serve as a valuable tool for investigating the mechanisms of enzymes involved in steroid metabolism, such as esterases and cytochrome P450 (CYP) enzymes. The acetate groups can act as handles for enzymatic cleavage or influence the orientation of the steroid core within an enzyme's active site.

The parent compound, levonorgestrel, is metabolized in the liver by CYP3A4. www.gov.uk The presence of the diacetate modifications in this compound could alter its metabolic profile, potentially making it a substrate for different enzymes or an inhibitor of specific metabolic pathways. For instance, it could be used to study the activity of carboxylesterases that hydrolyze the acetate esters, releasing levonorgestrel or its mono-acetylated forms.

In the context of inhibitor design, this compound could be used as a starting point for developing more potent and selective enzyme inhibitors. By modifying the acetate groups or other parts of the steroid scaffold, researchers could design compounds that bind irreversibly to the active site of a target enzyme, thereby elucidating its function.

The following table outlines potential research applications of this compound in mechanistic and inhibitor design studies:

| Research Area | Application of this compound | Potential Findings |

| Enzyme Substrate Studies | Use as a substrate for esterases and other hydrolases. | Identification of enzymes responsible for its metabolism; determination of kinetic parameters. |

| CYP450 Metabolism | Investigation of its metabolism by various CYP isoforms compared to levonorgestrel. | Understanding how acetylation affects metabolic pathways and potential drug-drug interactions. |

| Inhibitor Design | Serve as a scaffold for the synthesis of mechanism-based inhibitors. | Development of selective inhibitors for enzymes involved in steroid biosynthesis or catabolism. |

Creation of Affinity Probes for Target Identification and Validation

A significant application of this compound is in the creation of affinity probes for identifying and validating its protein targets. This is particularly relevant for uncovering novel off-targets or for confirming engagement with known receptors in a cellular context. Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics strategy that could be employed. malariaworld.orgresearchgate.netnih.gov

To create an affinity probe, this compound would be chemically modified to include a reporter tag, such as biotin for affinity purification or a fluorophore for visualization, and often a photoreactive group for covalent cross-linking to target proteins upon UV irradiation.

The design of such a probe would involve strategically placing the linker and tag at a position on the this compound molecule that does not significantly interfere with its binding to target proteins. The acetate groups themselves could potentially serve as attachment points for such modifications.

The general workflow for using a this compound-based affinity probe would be:

Synthesis of the Probe: Chemical synthesis of the modified this compound.

Incubation with a Proteome: The probe is incubated with cell lysates or live cells.

Cross-linking: If a photoreactive group is included, the sample is irradiated with UV light to covalently link the probe to its binding partners.

Affinity Purification: The biotinylated probe-protein complexes are captured using streptavidin beads.

Identification: The captured proteins are identified by mass spectrometry.

This approach could validate expected targets like the progesterone receptor and potentially identify novel binding proteins, providing new insights into the compound's mechanism of action. Radiolabeled versions of this compound could also be synthesized for use in traditional radioligand binding assays to quantify receptor occupancy and affinity. researchgate.netnih.gov

The table below summarizes the components and applications of a hypothetical affinity probe derived from this compound.

| Probe Component | Function | Example |

| Parent Molecule | Provides binding specificity for the target protein(s). | This compound |

| Linker | Connects the parent molecule to the reporter tag without hindering binding. | Polyethylene glycol (PEG) or alkyl chain |

| Reporter Tag | Enables detection and/or enrichment of probe-protein complexes. | Biotin, Fluorescein |

| Photoreactive Group (Optional) | Allows for covalent and irreversible binding to the target upon UV activation. | Benzophenone, Diazirine |

Degradation Kinetics and Stability Profiling of Levonorgestrel 3,17 Diacetate

Kinetic Analysis of Thermal and Photolytic Degradation Pathways

The structural integrity of Levonorgestrel-3,17-diacetate is susceptible to degradation upon exposure to heat and light. Understanding the kinetics of these degradation pathways is essential for defining appropriate storage and handling conditions.

Thermal Degradation:

While specific kinetic studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, the behavior of the parent compound, Levonorgestrel (B1675169), provides a foundational understanding. Thermal analysis of Levonorgestrel has shown that it undergoes a multi-step degradation process at elevated temperatures. It is reasonable to infer that this compound would exhibit a more complex thermal profile due to the presence of the two acetate (B1210297) groups. The initial degradation steps would likely involve the cleavage of these ester bonds.

The thermal degradation of aliphatic polyesters often proceeds via a cyclic transition state, leading to the formation of a carboxylic acid and an olefin. A similar mechanism could be postulated for the acetate groups of this compound, resulting in the formation of acetic acid and unsaturated derivatives of the steroid core. The rate of this degradation would be expected to follow first-order kinetics, with the rate constant increasing with temperature, as described by the Arrhenius equation.

Hypothetical Thermal Degradation Data for this compound

| Temperature (°C) | Apparent First-Order Rate Constant (k, s⁻¹) | Half-life (t½, hours) |

|---|---|---|

| 100 | 1.5 x 10⁻⁷ | 1280 |

| 120 | 8.2 x 10⁻⁷ | 235 |

| 140 | 4.5 x 10⁻⁶ | 43 |

Note: This table is illustrative and based on general principles of thermal degradation of esters. Actual experimental data for this compound is not available.

Photolytic Degradation:

The photostability of this compound is another critical parameter. The steroidal backbone of Levonorgestrel contains chromophores that can absorb ultraviolet radiation, potentially leading to photochemical reactions. While specific photolytic studies on the diacetate are scarce, research on other corticosteroids has shown that exposure to light can lead to oxidation and the formation of various degradation products. The degradation pathways may involve photo-isomerization, photo-oxidation, and cleavage of the steroidal rings.

The kinetics of photolytic degradation are often complex and can be influenced by factors such as the wavelength of light, the intensity of the light source, and the presence of photosensitizers. In solution, the solvent system can also play a significant role in the photolytic pathway.

Assessment of Hydrolytic Stability Across Various Chemical Environments

The presence of two ester linkages in this compound makes it susceptible to hydrolysis, a primary degradation pathway in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the medium.

pH-Dependent Hydrolysis:

Ester hydrolysis can be catalyzed by both acids and bases. libretexts.org Therefore, the stability of this compound is expected to be optimal in a neutral pH range and to decrease significantly in acidic and alkaline conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond to form Levonorgestrel-3-acetate, Levonorgestrel-17-acetate, and subsequently Levonorgestrel, along with acetic acid.

Base-Catalyzed Hydrolysis (Saponification): In alkaline environments, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon of the ester. This is typically a faster process than acid-catalyzed hydrolysis. The reaction results in the formation of the corresponding carboxylate salt (acetate) and the alcohol (Levonorgestrel monoacetates and Levonorgestrel).

The hydrolysis of each acetate group would likely follow pseudo-first-order kinetics in the presence of a large excess of water. The rate of hydrolysis of the two acetate groups may differ due to steric hindrance and the electronic environment of the 3 and 17 positions of the steroid nucleus. Studies on other steroid acetates have shown that the rate of hydrolysis can be influenced by the position of the ester group.

Illustrative pH-Rate Profile for the Hydrolysis of an Ester Linkage in this compound at 25°C

| pH | Pseudo-First-Order Rate Constant (k, s⁻¹) | Half-life (t½, days) |

|---|---|---|

| 2.0 | 5.0 x 10⁻⁷ | 16 |

| 4.0 | 1.0 x 10⁻⁸ | 802 |

| 7.0 | 2.0 x 10⁻⁹ | 4010 |

| 9.0 | 3.0 x 10⁻⁷ | 27 |

| 11.0 | 4.0 x 10⁻⁶ | 2 |

Note: This table is a hypothetical representation to illustrate the pH-dependent stability of an ester and does not represent actual experimental data for this compound.

Identification and Characterization of Degradation Products

The primary degradation products of this compound are expected to arise from the hydrolysis of the ester bonds. This would lead to the formation of two isomeric monoacetates and the parent compound, Levonorgestrel.

Levonorgestrel-3-acetate: Formed by the hydrolysis of the acetate group at the 17-position.

Levonorgestrel-17-acetate: Formed by the hydrolysis of the acetate group at the 3-position.

Levonorgestrel: The final hydrolysis product, resulting from the cleavage of both acetate groups.

Further degradation of the Levonorgestrel steroidal core can occur under more strenuous conditions, such as strong acid or base, high temperature, or exposure to light in the presence of oxygen. Forced degradation studies on Levonorgestrel have indicated the potential for the formation of various other degradation products, including oxidized and rearranged structures. For instance, studies on other corticosteroids have identified the formation of enol aldehydes and steroidal glyoxals as oxidative degradation products. google.com

The identification and characterization of these degradation products would typically involve the use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Development of Predictive Models for Compound Stability

Predictive stability models are valuable tools in pharmaceutical development for forecasting the long-term stability of a drug substance under various environmental conditions, thereby accelerating the determination of its shelf-life. stabilitystudies.inpharmtech.com

Accelerated Stability Assessment Program (ASAP):

While no specific ASAP studies for this compound are publicly documented, this methodology could be applied to predict its stability. ASAP studies involve exposing the compound to a range of elevated temperatures and humidity levels for a short period. springernature.com The degradation data obtained is then fitted to a modified Arrhenius equation that incorporates the effects of both temperature and humidity. This model can then be used to predict the degradation rate and shelf-life at typical storage conditions (e.g., 25°C/60% RH).

For this compound, an ASAP study would be particularly useful in understanding the impact of humidity on the hydrolysis of the acetate esters. The model would quantify the sensitivity of the compound to moisture, which is crucial for determining appropriate packaging.

Kinetic Modeling:

The degradation data from thermal, photolytic, and hydrolytic stress studies can be used to develop kinetic models that describe the rate of degradation as a function of various factors. For instance, the pH-rate profile for hydrolysis can be modeled using equations that account for specific acid and base catalysis. These models are instrumental in identifying the conditions under which the compound is most stable and in predicting its degradation over time in different formulations and storage environments.

The development of robust predictive models for this compound would require systematic experimental studies to generate the necessary degradation data. These models would ultimately support the development of stable pharmaceutical formulations with a reliable shelf-life.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Levonorgestrel |

| Levonorgestrel-3-acetate |

| Levonorgestrel-17-acetate |

| Acetic acid |

| Ethinylestradiol |

| Prednisolone |

| Triamcinolone |

| Betamethasone |

| Prednisolone acetate |

| Hydrocortisone acetate |

| Flunisolide |

| Betamethasone valerate |

| Budesonide |

| Triamcinolone acetonide |

| Fluocinolone acetonide |

| Estradiol diacetate |

Future Directions in Levonorgestrel 3,17 Diacetate Research

Advanced Spectroscopic Techniques for In Situ Monitoring of Interactions

Understanding the dynamic interactions of Levonorgestrel-3,17-diacetate with its biological targets, such as progesterone (B1679170) receptors, is fundamental. Advanced spectroscopic techniques offer the capability to monitor these interactions in real-time and within a native-like environment, providing invaluable insights into binding kinetics, conformational changes, and the influence of the cellular milieu.